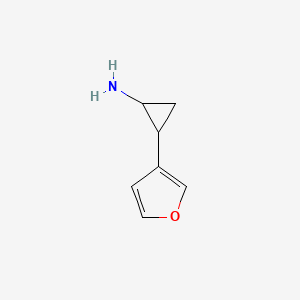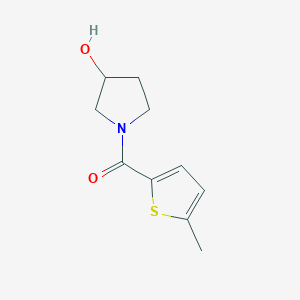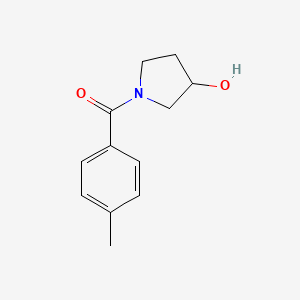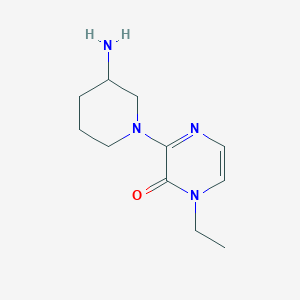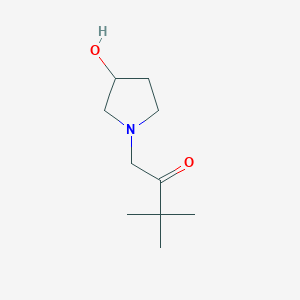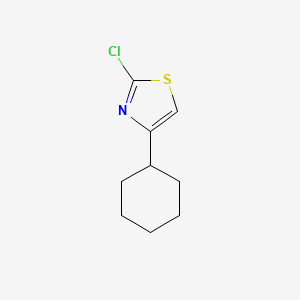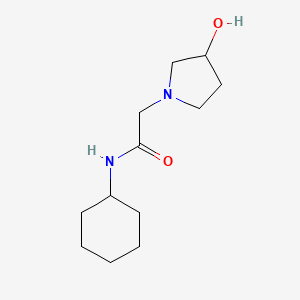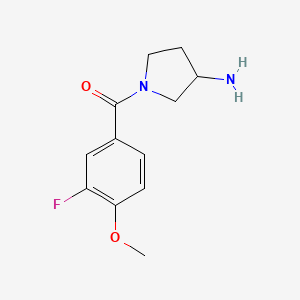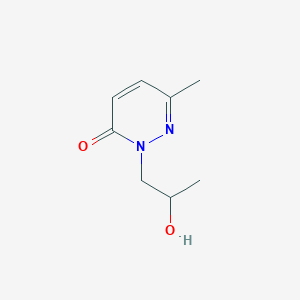
1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (FPCA) is an organic compound with a molecular formula of C7H11NO2. It is a heterocyclic compound containing a five-membered ring and a pyrrolidine ring. FPCA is a colorless solid with a melting point of 57-58°C and a boiling point of 239-240°C. It is insoluble in water but soluble in ethanol, acetone, and other organic solvents. FPCA is a versatile compound that has been used in a variety of scientific applications, including synthesizing other compounds, studying the mechanism of action, and investigating biochemical and physiological effects.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Maillard Reaction Products
Research conducted by Hofmann (1998) explored the colored compounds formed by Maillard-type reactions involving furan-2-carboxaldehyde and amino acids. The study revealed the synthesis of novel compounds through thermal treatment and the application of NMR, MS, UV, and IR spectroscopy for their characterization, highlighting the chemical versatility of furan derivatives in producing new materials (Hofmann, 1998).
Histone Lysine Demethylase Inhibition
Westaway et al. (2016) identified derivatives including 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid as potent inhibitors of the KDM4 family of histone lysine demethylases. These compounds have shown activity in biochemical assays and cellular imaging, indicating their potential for therapeutic applications in regulating gene expression (Westaway et al., 2016).
Supramolecular Gelators
Panja et al. (2018) synthesized pyrrole and furan-based pyridine/pyridinium bisamides, investigating their aggregation, selective sensing, and drug release capabilities. These studies reveal the potential of furan derivatives in creating functional materials for biomedical applications, including selective ion sensing and controlled drug delivery (Panja et al., 2018).
Chemical Transformations and Applications
Cascade Carboxylative Annulation
Liao et al. (2005) developed a novel Pd(II)-mediated cascade carboxylative annulation method to construct benzo[b]furan-3-carboxylic acids from precursors, demonstrating the compound's role in facilitating complex chemical transformations (Liao et al., 2005).
Decarboxylative Claisen Rearrangement
Craig et al. (2005) investigated the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives, yielding heteroaromatic products. This research showcases the utility of such compounds in synthetic organic chemistry for generating structurally diverse heterocycles (Craig et al., 2005).
Anticancer Activity Evaluation
- Anticancer Compound Synthesis: Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives using various amines, including furan-2-ylmethanamine, and evaluated their anticancer activity. This research highlights the role of furan derivatives in the development of new anticancer agents (Kumar et al., 2013).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJVEPAJPOZGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)

